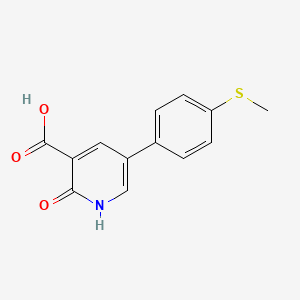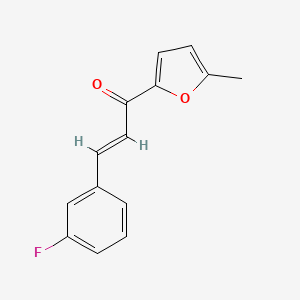![molecular formula C30H18O12 B6328543 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid CAS No. 1228047-99-1](/img/structure/B6328543.png)
5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid: is a complex organic compound with a highly aromatic structure It is characterized by multiple carboxylic acid groups attached to a central benzene ring, which is further substituted with phenyl groups that also contain carboxylic acid functionalities
作用机制
Target of Action
It’s known that the compound is used as a monomer in the synthesis of metal-organic frameworks (mofs) such as utsa-20 and ctgu-10 . MOFs are porous materials that have a wide range of applications, including gas storage, separation, and catalysis .
Mode of Action
The compound interacts with its targets by forming a highly porous NbO type metal–organic framework . This framework is constructed from an elaborately designed tetratopic ligand
Biochemical Pathways
Given its role in the formation of mofs, it can be inferred that it plays a crucial role in the synthesis and structural stability of these frameworks .
Result of Action
The primary result of the compound’s action is the formation of a novel NbO type microporous metal–organic framework . This framework exhibits high permanent porosity, making it a promising material for both methane storage and carbon dioxide capture at room temperature .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the solvothermal synthesis of the MOF involves specific temperature and pressure conditions . Additionally, the compound’s storage conditions can also impact its stability and effectiveness .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of benzene derivatives with carboxylic acid groups under controlled conditions. The process may include steps such as Friedel-Crafts acylation, followed by oxidation and carboxylation reactions to introduce the carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and specific reaction conditions to ensure high yield and purity. The use of solvents like dimethylformamide (DMF) and controlled temperature and pressure conditions are crucial for the successful synthesis of this compound .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid groups may be further oxidized to form anhydrides or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Major Products:
Oxidation: Formation of anhydrides or ketones.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Introduction of halogen or other functional groups on the aromatic rings.
科学研究应用
Chemistry: The compound is used in the synthesis of metal-organic frameworks (MOFs) due to its multiple carboxylic acid groups, which can coordinate with metal ions to form stable structures .
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for potential use in drug delivery systems or as building blocks for biologically active molecules .
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and resins, due to its aromatic structure and multiple functional groups .
相似化合物的比较
[1,1’4’,1’‘]Terphenyl-3,3’‘,5,5’'-tetracarboxylic acid: Similar in structure but with different substitution patterns on the aromatic rings.
1,3,5-Tris(3’,5’-dicarboxy[1,1’-biphenyl]-4-yl)benzene: Another compound with multiple carboxylic acid groups and a central benzene ring.
Uniqueness: 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups and phenyl substituents, which provide distinct coordination properties and potential for forming highly stable metal-organic frameworks .
属性
IUPAC Name |
5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O12/c31-25(32)19-4-16(5-20(10-19)26(33)34)13-1-14(17-6-21(27(35)36)11-22(7-17)28(37)38)3-15(2-13)18-8-23(29(39)40)12-24(9-18)30(41)42/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBJLRXVXCABNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720412 |
Source


|
| Record name | 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228047-98-0 |
Source


|
| Record name | 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6328460.png)










![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B6328563.png)


